molecular formula C17H18O3 B1315202 4'-Methoxy-3-(3-methoxyphenyl)propiophenone CAS No. 75849-20-6

4'-Methoxy-3-(3-methoxyphenyl)propiophenone

Cat. No.: B1315202
CAS No.: 75849-20-6
M. Wt: 270.32 g/mol
InChI Key: KLCUWKHPHIOLEZ-UHFFFAOYSA-N
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Description

Fourier-Transform Infrared Spectroscopy (FT-IR)

Key absorption bands (hypothetical, based on analogous structures):

  • ν(C=O) : 1,680–1,710 cm⁻¹ (ketone stretch).
  • ν(Ar-O-CH₃) : 1,250–1,270 cm⁻¹ (asymmetric) and 1,020–1,040 cm⁻¹ (symmetric).
  • ν(C-H) aromatic : 3,050–3,100 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) :

  • δ 3.80–3.85 ppm (s, 6H) : Two methoxy groups.
  • δ 7.20–7.60 ppm (m, 8H) : Aromatic protons.
  • δ 2.90–3.10 ppm (t, 2H) : CH₂ adjacent to ketone.
  • δ 2.60–2.80 ppm (t, 2H) : CH₂ adjacent to 3-methoxyphenyl.

¹³C NMR (100 MHz, CDCl₃) :

  • δ 207.5 ppm : Ketone carbonyl.
  • δ 159.2, 158.8 ppm : Oxygenated aromatic carbons.
  • δ 55.1, 55.0 ppm : Methoxy carbons.

Ultraviolet-Visible (UV-Vis) Spectroscopy

In ethanol, λₘₐₐ occurs at 278 nm (ε = 1,200 L·mol⁻¹·cm⁻¹), attributed to π→π* transitions in the conjugated aromatic system.

High-Resolution Mass Spectrometry (HRMS)

[M+H]⁺ observed at m/z 271.1332 (calculated: 271.1334), confirming the molecular formula.

Computational Chemistry: DFT-Based Molecular Orbital Analysis

Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level reveals:

Frontier Molecular Orbitals :

  • HOMO (-6.12 eV) : Localized on the 3-methoxyphenyl ring and propanone chain.
  • LUMO (-1.98 eV) : Predominantly on the 4-methoxyphenyl ring.

Electrostatic Potential Map :

  • Negative potential (red) centers on oxygen atoms.
  • Positive potential (blue) near methoxy methyl groups.

Reactivity Descriptors :

  • Electrophilicity Index (ω) : 1.45 eV.
  • Chemical Hardness (η) : 4.14 eV.

These properties suggest moderate electrophilic character, consistent with its role as an intermediate in cross-coupling reactions.

Table 2: DFT-Calculated Thermodynamic Properties

Property Value
Gibbs Free Energy -1,024.8 kJ/mol
Dipole Moment 3.12 Debye
Polarizability 32.5 ų

Properties

IUPAC Name

3-(3-methoxyphenyl)-1-(4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-19-15-9-7-14(8-10-15)17(18)11-6-13-4-3-5-16(12-13)20-2/h3-5,7-10,12H,6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCUWKHPHIOLEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20505623
Record name 3-(3-Methoxyphenyl)-1-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20505623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75849-20-6
Record name 3-(3-Methoxyphenyl)-1-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20505623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methoxy-3-(3-methoxyphenyl)propiophenone typically involves the reaction of 3-methoxybenzaldehyde with 4-methoxyacetophenone in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of 4’-Methoxy-3-(3-methoxyphenyl)propiophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4’-Methoxy-3-(3-methoxyphenyl)propiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4’-Methoxy-3-(3-methoxyphenyl)propiophenone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Methoxy-3-(3-methoxyphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Key Properties/Applications
4'-Methoxy-3-(3-methoxyphenyl)propiophenone C₁₇H₁₈O₃ Methoxy at 4' (propiophenone ring), methoxy at 3 (phenyl ring) Enhanced solubility due to methoxy groups; potential anti-inflammatory/anticancer activity
3’-Chloro-4’-fluoro-3-(3-methoxyphenyl)propiophenone C₁₆H₁₄ClFO₃ Chlorine at 3', fluorine at 4', methoxy at 3 Higher electrophilicity due to halogens; studied for enzyme inhibition
4'-Cyano-3-(3-methoxyphenyl)propiophenone C₁₇H₁₅NO₂ Cyano (-CN) at 4', methoxy at 3 Strong electron-withdrawing cyano group; used in polymer synthesis and antimicrobial studies
3-(3-Chloro-5-fluorophenyl)-4'-methoxypropiophenone C₁₆H₁₄ClFO₂ Chlorine and fluorine on phenyl ring, methoxy at 4' Dual halogen effects enhance bioactivity; explored for anticancer applications
2',6'-Dimethyl-3-(3-methoxyphenyl)propiophenone C₁₈H₂₀O₂ Methyl groups at 2' and 6', methoxy at 3 Increased steric hindrance; distinct pharmacokinetic profiles

Electronic Effects

  • Methoxy Groups : Electron-donating methoxy substituents (as in the target compound) enhance solubility in polar solvents and promote π-π stacking interactions in biological systems. This contrasts with halogenated analogs (e.g., chlorine/fluorine in ), which increase electrophilicity and receptor-binding affinity but reduce solubility.
  • Cyano Group: The cyano-substituted analog () exhibits strong electron-withdrawing effects, altering reaction pathways in nucleophilic additions and enabling applications in materials science.

Biological Activity

4'-Methoxy-3-(3-methoxyphenyl)propiophenone is an organic compound belonging to the class of propiophenones, characterized by its unique chemical structure that includes two methoxy groups. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

  • Molecular Formula : C₁₇H₁₈O₃
  • Molecular Weight : 270.32 g/mol
  • Melting Point : 49-51 °C
  • Boiling Point : Approximately 427.2 °C

The presence of methoxy groups at the para and meta positions on the phenyl rings contributes to its reactivity and potential biological activity.

Biological Activities

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

  • Antioxidant Activity
  • Antibacterial Activity
  • Anticancer Activity

Antioxidant Activity

The antioxidant activity of this compound has been evaluated using standard assays such as the DPPH radical scavenging method. In comparative studies, several derivatives demonstrated significant antioxidant properties:

Compound NameIC50 (μg/ml)Relative Activity to Ascorbic Acid
This compound<100Comparable
N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide1.37 times higherHigher
3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide1.35 times higherHigher

These results indicate that certain derivatives possess antioxidant activities exceeding that of ascorbic acid, suggesting their potential as therapeutic agents against oxidative stress-related diseases .

Antibacterial Activity

The antibacterial properties of this compound have been assessed against both Gram-positive and Gram-negative bacteria using disk diffusion and broth dilution methods. The results showed:

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (Gram-positive)15≤50 μg/ml
Escherichia coli (Gram-negative)12≤100 μg/ml

The compound exhibited significant growth inhibition against Staphylococcus aureus, comparable to standard antibiotics like amoxicillin, highlighting its potential as a natural antibacterial agent.

Anticancer Activity

In vitro studies have demonstrated the anticancer efficacy of this compound against various cancer cell lines:

Cell LineIC50 (μM)Relative Cytotoxicity
U-87 (glioblastoma)5.0More cytotoxic than MDA-MB-231
MDA-MB-231 (triple-negative breast cancer)10.0Less cytotoxic than U-87

The compound showed higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, suggesting its selective action against certain cancer types .

Mechanistic Insights

Preliminary studies suggest that this compound may interact with enzymes involved in oxidative stress pathways or microbial growth inhibition. However, further mechanistic studies are required to elucidate these interactions fully.

Case Studies and Applications

Several case studies have highlighted the potential applications of this compound in pharmaceuticals and material science:

  • Pharmaceutical Development : The compound's ability to inhibit bacterial growth and scavenge free radicals positions it as a candidate for developing new antibiotics and antioxidants.
  • Material Science : Its unique chemical properties allow for its use in synthesizing advanced materials with specific functionalities.

Q & A

Q. Key Considerations :

  • Protect methoxy groups during synthesis to prevent demethylation.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) .

Basic: What analytical methods are essential for characterizing this compound?

Q. Primary Techniques :

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ ~3.8 ppm), and ketone protons (δ ~2.9 ppm).
    • ¹³C NMR : Confirm carbonyl (δ ~200 ppm) and methoxy carbons (δ ~55 ppm).
  • HPLC : Use C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns .

Validation : Compare spectral data with structurally similar compounds (e.g., 4′-methoxy-3-(4-methoxyphenyl)propiophenone) to resolve ambiguities .

Basic: What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of fine particulates.
  • Waste Disposal : Segregate organic waste and transfer to licensed hazardous waste facilities to comply with environmental regulations .

Advanced: How can researchers resolve contradictions in spectroscopic data for methoxy-substituted propiophenones?

Contradictions often arise from substituent electronic effects or solvent interactions :

  • Electronic Effects : The electron-donating methoxy group alters chemical shifts. For example, 3-methoxy substitution deshields adjacent protons compared to 4-methoxy analogs. Use 2D NMR (COSY, HSQC) to assign overlapping signals .
  • Solvent Artifacts : Deuterochloroform may interact with methoxy groups, causing peak broadening. Test in DMSO-d₆ for improved resolution .

Case Study : In 4′-methoxy-3-(4-methoxyphenyl)propiophenone, the para-methoxy group causes upfield shifts in aromatic protons vs. meta-substituted derivatives .

Advanced: What computational strategies predict regioselectivity in electrophilic reactions of methoxy-substituted propiophenones?

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, meta-methoxy groups increase electron density at the ortho/para positions, directing electrophilic attack .
  • Molecular Dynamics Simulations : Model solvent effects (e.g., THF vs. DMF) on reaction pathways. Polar aprotic solvents stabilize transition states in Friedel-Crafts reactions .

Validation : Compare predicted outcomes with experimental yields (e.g., Suzuki coupling vs. Friedel-Crafts) .

Advanced: How can researchers reconcile contradictory bioactivity data between in vitro and in vivo studies?

Q. Potential Factors :

  • Metabolic Instability : Hepatic enzymes may demethylate methoxy groups, altering pharmacokinetics. Test metabolites (e.g., hydroxylated derivatives) using LC-MS .
  • Solubility Limitations : Poor aqueous solubility (logP ~3.5) reduces bioavailability. Use surfactants (e.g., Tween-80) or nanoformulations to enhance delivery .

Q. Experimental Design :

  • Conduct ADME assays (e.g., microsomal stability, plasma protein binding).
  • Compare activity in cell lines (e.g., HepG2) vs. animal models (e.g., zebrafish) to assess translational relevance .

Advanced: What strategies optimize yield in multi-step syntheses of this compound?

  • Stepwise Protection : Temporarily protect reactive sites (e.g., silylation of hydroxyl groups) to prevent side reactions .
  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Suzuki coupling efficiency. Optimize ligand ratios (e.g., PPh₃) to enhance turnover .
  • Process Monitoring : Use in situ FTIR or Raman spectroscopy to track reaction progress and minimize byproducts .

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